molecular formula C21H31N3O4 B2630942 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034358-41-1

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2630942
CAS No.: 2034358-41-1
M. Wt: 389.496
InChI Key: KKFCXKIDHGIFFU-UHFFFAOYSA-N
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Description

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran moiety, a piperidine ring, and an acetamido group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenols and aldehydes under acidic conditions.

    Attachment of the Acetamido Group: The acetamido group is introduced via acylation reactions, where acetic anhydride or acetyl chloride reacts with an amine precursor.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Final Coupling: The final step involves coupling the benzofuran moiety with the piperidine ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-dimethyl-2,3-dihydrobenzofuran: A simpler analog with a benzofuran moiety.

    N,N-dimethylpiperidine-1-carboxamide: A related compound with a piperidine ring and carboxamide group.

Uniqueness

4-((2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetamido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its combination of a benzofuran moiety, a piperidine ring, and an acetamido group, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

4-[[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O4/c1-21(2)12-16-6-5-7-17(19(16)28-21)27-14-18(25)22-13-15-8-10-24(11-9-15)20(26)23(3)4/h5-7,15H,8-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFCXKIDHGIFFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3CCN(CC3)C(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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